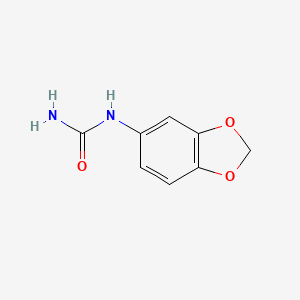

N-1,3-benzodioxol-5-ylurea

Descripción general

Descripción

“N-1,3-benzodioxol-5-ylurea” is a chemical compound with the linear formula C8H8N2O3 . It has a molecular weight of 180.165 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

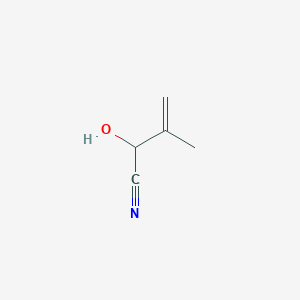

Molecular Structure Analysis

The molecular structure of “N-1,3-benzodioxol-5-ylurea” is represented by the linear formula C8H8N2O3 . The average mass is 180.161 Da and the monoisotopic mass is 180.053497 Da .Aplicaciones Científicas De Investigación

1. Neuropharmacological Effects

N-1,3-benzodioxol-5-ylurea derivatives have been studied for their impact on neuropharmacological functions. An experimental drug, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, showed enhancement in glutamatergic transmission in the brain and facilitated the induction of long-term potentiation in the hippocampus of rats. This substance was also found to improve memory retention in various cognitive tasks, underscoring its potential in neuropharmacology (Stäubli et al., 1994).

2. Antibacterial Properties

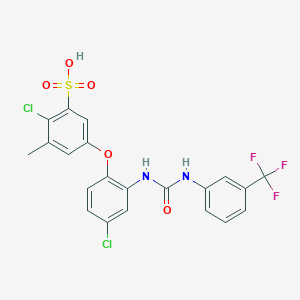

N-1,3-benzodioxol-5-ylurea compounds have been synthesized and evaluated for their antibacterial activities. For instance, derivatives of this compound, such as N-substituted sulfonamide derivatives, displayed moderate antibacterial activities compared to standard drugs like ciprofloxacin. This highlights the potential use of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

3. Anticancer and DNA Binding Potential

Research has been conducted on 2-phenyl 1,3-benzodioxole derivatives for their anticancer, antibacterial, and DNA binding capabilities. Certain compounds within this group showed greater anticancer and antibacterial potency than standard reference compounds. These findings suggest their potential use in cancer and bacterial infection treatments (Gupta et al., 2016).

4. Corrosion Inhibition

Piperine derivatives, including those with a 1,3-benzodioxol-5-yl structure, have been investigated as corrosion inhibitors on iron surfaces. Theoretical studies suggest these compounds can effectively inhibit corrosion, indicating their potential application in materials science and engineering (Belghiti et al., 2018).

5. Pharmaceutical Synthesis

Derivatives of N-1,3-benzodioxol-5-ylurea are used in the synthesis of various pharmaceuticals. For example, enantioselective reductions of certain derivatives have been used to produce alcohols which are raw materials for medications like epinephrine and norepinephrine (Antunes et al., 2004).

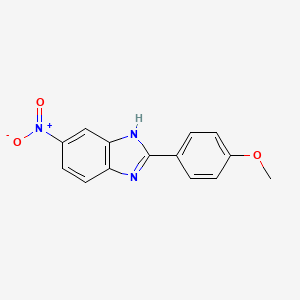

6. Spectroscopic and Quantum Mechanical Investigations

Spectral and quantum mechanical studies have been performed on compounds like 1-(1,3-Benzodioxol-5-yl)thiourea. These studies provide valuable insights into the molecular geometry, vibrational frequencies, and electronic structure of these compounds, which is essential for their application in various scientific fields (Ragamathunnisa M et al., 2015).

7. Enhancement of Physical Endurance

1-(1,3-benzodioxol-5-yl-carbonyl) piperidine has been studied for its potential to enhance physical endurance and aid in fatigue recovery. Research on mice demonstrated that this compound increases swimming endurance, affects glycogen storage, and improves cellular antioxidant enzyme activities (Fan et al., 2014).

Safety and Hazards

Sigma-Aldrich sells “N-1,3-benzodioxol-5-ylurea” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mecanismo De Acción

Target of Action

N-1,3-benzodioxol-5-ylurea (BDU) has been found to have significant activity against various cancer cell lines . The primary target of BDU is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure to cells and is crucial for cell division.

Mode of Action

BDU interacts with tubulin, modulating microtubule assembly . This interaction can lead to the suppression of tubulin polymerization or stabilization of microtubule structure . By disrupting the normal function of microtubules, BDU can cause mitotic blockade and induce cell apoptosis .

Biochemical Pathways

The interaction of BDU with tubulin affects the normal function of microtubules, leading to disruption in cell division . This disruption can trigger apoptosis, a form of programmed cell death, in cancer cells . The exact biochemical pathways affected by BDU are still under investigation.

Pharmacokinetics

It is known that bdu is a synthetic compound that is soluble in organic solvents. Its solubility suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of BDU’s action is the induction of apoptosis in cancer cells . By disrupting the function of microtubules, BDU can cause cell cycle arrest at the S phase . This leads to the death of cancer cells, which can slow or stop the growth of tumors.

Propiedades

IUPAC Name |

1,3-benzodioxol-5-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(11)10-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDRRVXXFFXKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

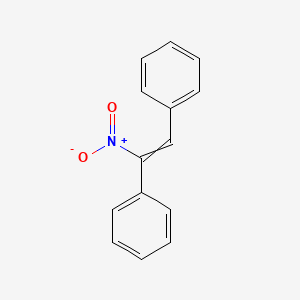

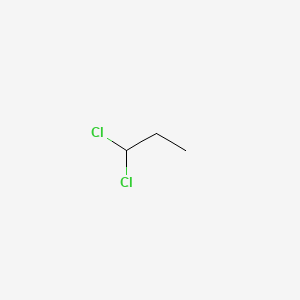

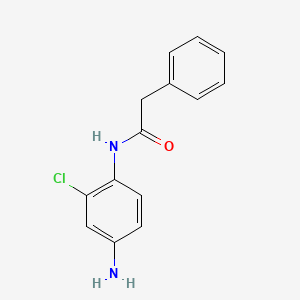

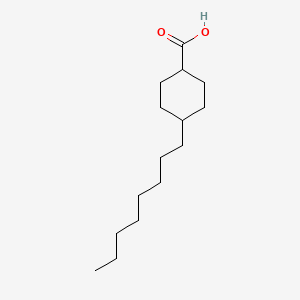

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B1633070.png)